molecular formula C22H16ClNO3 B11381975 3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11381975
M. Wt: 377.8 g/mol
InChI Key: KSFUOJXTLZHCLI-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: It may be used in the development of new biochemical assays or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H16ClNO3/c23-19-8-4-1-5-14(19)11-24-12-18-20(26-13-24)10-9-16-15-6-2-3-7-17(15)22(25)27-21(16)18/h1-10H,11-13H2

InChI Key

KSFUOJXTLZHCLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC=CC=C5Cl

Origin of Product

United States

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